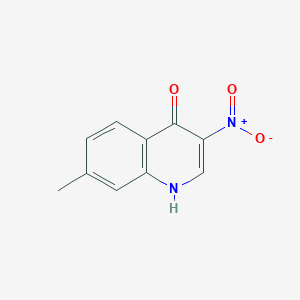

7-Methyl-3-nitroquinolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

7-methyl-3-nitro-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8N2O3/c1-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13) |

InChI Key |

UHNGNAKCLOWVMQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methyl 3 Nitroquinolin 4 Ol and Its Analogues

Established Synthetic Routes to Nitroquinolinols

The synthesis of nitroquinolinols, a class of compounds characterized by a quinoline (B57606) core structure bearing both a nitro group and a hydroxyl group, is typically achieved through well-defined, sequential reactions. These methods involve the careful construction of the quinoline ring system followed by or preceded by the introduction of the required functional groups.

Multi-Step Synthesis Approaches

The creation of complex organic molecules like 7-Methyl-3-nitroquinolin-4-ol is not achievable in a single step from simple starting materials. cognitoedu.org Instead, chemists devise synthetic routes, which are sequences of reactions that progressively build the target molecule. cognitoedu.org This multi-step approach allows for the controlled introduction of specific functional groups and the formation of the core heterocyclic structure.

A common strategy for substituted quinolinols involves first constructing the desired quinoline ring from acyclic precursors. This is followed by functional group interconversions, such as nitration, to install the nitro group at a specific position on the ring. For example, a substituted quinolin-4-ol can be synthesized and then subjected to nitration to yield the corresponding nitroquinolin-4-ol. researchgate.net This sequential approach is fundamental to organic synthesis, providing a logical pathway from available starting materials to the final, complex product. libretexts.org

Exploration of Named Reactions in Quinoline Synthesis

The assembly of the quinoline core is facilitated by several powerful named reactions, each suited for different substitution patterns. For the synthesis of 4-hydroxyquinolines (quinolin-4-ols), the Conrad-Limpach and Gould-Jacobs reactions are particularly relevant.

Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester. At lower temperatures, this condensation yields a β-aminoacrylate, which upon heating to high temperatures (around 250 °C) undergoes cyclization to form a quinolin-4-ol. pharmaguideline.com

Gould-Jacobs Reaction: This reaction begins with an aniline and ethyl ethoxymethylenemalonate. The initial condensation is followed by a thermal cyclization, which, after hydrolysis and decarboxylation, yields the quinolin-4-ol ring system. wikipedia.org

Skraup Synthesis: While typically used to produce quinolines without a 4-hydroxyl group, the Skraup synthesis is a foundational method. It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org

These reactions provide robust and versatile platforms for accessing a wide variety of substituted quinoline and quinolinol scaffolds.

| Named Reaction | Precursors | Product Type |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | 4-Quinolinols |

| Gould-Jacobs Reaction | Anilines, Ethyl ethoxymethylenemalonate | 4-Quinolinols |

| Skraup Synthesis | Anilines, Glycerol, Oxidizing Agent | Quinolines |

| Doebner-von Miller Reaction | Anilines, α,β-unsaturated carbonyl compounds | Substituted Quinolines |

| Friedländer Synthesis | 2-aminobenzaldehydes or ketones, Carbonyl compound | Substituted Quinolines |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Quinoline-4-carboxylic acids |

Targeted Synthesis of this compound

The specific synthesis of this compound requires a strategy that first builds the 7-methylquinolin-4-ol core and then introduces the nitro group at the C-3 position.

Precursor Compounds and Starting Material Derivatization

A logical synthetic route to this compound begins with the formation of its immediate precursor, 7-methylquinolin-4-ol. This can be achieved using a reaction like the Conrad-Limpach or Gould-Jacobs synthesis.

The key starting material for introducing the 7-methyl group is m-toluidine . The reaction of m-toluidine with a suitable β-ketoester, such as ethyl acetoacetate, via the Conrad-Limpach synthesis, or with a malonate derivative in the Gould-Jacobs reaction, would lead to the cyclized product, 7-methylquinolin-4-ol. The use of m-substituted anilines in such cyclizations can potentially lead to a mixture of 5- and 7-substituted isomers, making the choice of reaction conditions critical. brieflands.com

Once 7-methylquinolin-4-ol is obtained, the next step is a regioselective nitration to introduce the nitro group at the C-3 position. This transformation leads to the final target compound. A similar process has been demonstrated in the synthesis of 6-bromo-3-nitroquinolin-4-ol, where the precursor 6-bromoquinolin-4-ol was nitrated to yield the desired product. researchgate.net

Reaction Optimizations for Yield and Selectivity

The nitration of the 7-methylquinolin-4-ol precursor is a critical step where optimization is required to ensure both high yield and correct regioselectivity. The directing effects of the existing substituents on the quinoline ring will influence the position of the incoming nitro group.

The reaction is typically performed using a nitrating agent, often a mixture of a nitric acid source and a strong acid. For instance, the nitration of 6-bromoquinolin-4-ol was achieved using a mixture of nitric acid and propionic acid at elevated temperatures. researchgate.net In other related syntheses, a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures (e.g., -5°C to 0°C) is used for the nitration of a 7-methylquinoline substrate. brieflands.com

Key Optimization Parameters:

Nitrating Agent: The choice and concentration of acids (e.g., sulfuric acid, propionic acid) can affect the reactivity and selectivity of the nitration.

Temperature: Controlling the reaction temperature is crucial. Low temperatures are often employed to prevent over-reaction and control the formation of isomers. brieflands.com

Reaction Time: The duration of the reaction must be optimized to ensure complete conversion of the starting material without significant decomposition or side product formation.

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold serves as a valuable starting point for the synthesis of new derivatives. The functional groups present—the hydroxyl, nitro, and methyl groups, as well as the aromatic rings—offer multiple sites for chemical modification.

A common strategy for creating derivatives involves converting the 4-hydroxyl group into a better leaving group, such as a chloride, by treating the compound with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net This creates a highly reactive 4-chloro-7-methyl-3-nitroquinoline intermediate. This intermediate can then undergo nucleophilic substitution reactions with various nucleophiles, such as amines, to generate a library of 4-aminoquinoline derivatives. researchgate.net This approach was used to synthesize an intermediate for PI3K/mTOR inhibitors, where a 4-chloro-3-nitroquinoline was reacted with an aminophenyl-containing compound. researchgate.net

Further modifications could include:

Reduction of the nitro group to an amine, which can then be further functionalized.

Reactions involving the methyl group, such as oxidation or halogenation.

Electrophilic substitution on the benzene portion of the quinoline ring, although the existing nitro group is deactivating.

These synthetic strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the creation of novel compounds with potentially diverse properties.

Functional Group Modifications at Core Positions

Once this compound is synthesized, its structure can be further elaborated through various functional group modifications. These modifications are instrumental in creating analogues with potentially altered physicochemical properties and biological activities.

The nitro group at the C3 position is a versatile functional handle. It can be readily reduced to an amino group (3-amino-7-methylquinolin-4-ol) using a variety of reducing agents, such as stannous chloride (SnCl2) or through catalytic hydrogenation. nih.gov This amino group can then serve as a precursor for a wide array of subsequent reactions, including diazotization followed by Sandmeyer reactions to introduce halogens or a cyano group, or acylation to form amides.

The hydroxyl group at the C4 position can undergo O-alkylation to form ethers. For instance, methylation can be achieved using reagents like methyl iodide in the presence of a base. researchgate.net This modification can influence the compound's solubility and hydrogen bonding capabilities.

Halogenation of the quinoline ring is another common modification. For example, bromination of N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-ones has been reported, suggesting that the core of this compound could also be susceptible to halogenation at various positions, depending on the reaction conditions and the directing effects of the existing substituents. researchgate.net

Table 2: Examples of Functional Group Modifications

| Starting Material | Reaction | Reagents and Conditions | Product |

| This compound | Reduction of nitro group | SnCl2, HCl | 3-Amino-7-methylquinolin-4-ol |

| This compound | O-alkylation | Methyl iodide, K2CO3 | 7-Methyl-4-methoxy-3-nitroquinoline |

| 3-Amino-7-methylquinolin-4-ol | Acylation | Acetic anhydride, pyridine | 3-Acetamido-7-methylquinolin-4-ol |

Hybridization Strategies with Other Heterocyclic Scaffolds

To explore a wider chemical space and potentially enhance biological activity, this compound and its derivatives can be used as building blocks in hybridization strategies. This involves fusing or linking the quinoline core with other heterocyclic scaffolds.

Pyrazolo-fused quinolines: The synthesis of pyrazolo[4,3-c]quinoline derivatives has been described, often starting from a functionalized quinoline. nih.gov For instance, a 3-amino-4-chloroquinoline derivative can react with hydrazine to form the pyrazole ring. This suggests that a derivative of this compound, such as 3-amino-4-chloro-7-methylquinoline, could be a key intermediate for the synthesis of novel pyrazolo-fused analogues.

Thiazolo-fused quinolines: Thiazolo[4,5-c]quinoline derivatives can be synthesized from an aminoquinolin-4-ol precursor. researchgate.net This indicates that 3-amino-7-methylquinolin-4-ol could be a suitable starting material for the construction of a fused thiazole ring, leading to a thiazolo[4,5-c] [7-methyl]quinolin-4-ol system. The synthesis of thiazolo[5,4-f]quinazolines has also been achieved, showcasing the versatility of fusing thiazole rings with quinoline-like structures. nih.gov

Pyrimido-fused quinolines: A variety of synthetic routes to pyrimido[4,5-b]quinolines have been developed, including multicomponent reactions and cyclization of functionalized quinolines. nih.govnih.govrsc.org For example, 2-aminoquinoline-3-carbonitriles can be cyclized with guanidine to form a fused pyrimidine ring. nih.gov This suggests that by appropriately functionalizing the this compound core, it could be possible to construct a fused pyrimidine ring, leading to novel tricyclic heterocyclic systems.

Principles of Sustainable Chemistry in Nitroquinolinol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines and their derivatives to minimize environmental impact and enhance safety. ijpsjournal.com For the synthesis of this compound, several aspects of sustainable chemistry can be considered.

The use of greener solvents is a key principle. Traditional quinoline syntheses often employ high-boiling point and hazardous solvents. Research has focused on utilizing more environmentally benign solvents like water or ethanol, or even performing reactions under solvent-free conditions. ijpsjournal.com

Catalysis plays a crucial role in green chemistry. The use of reusable solid acid catalysts, for example, can replace corrosive and difficult-to-handle mineral acids in reactions like the Pechmann condensation, which is analogous to some quinoline syntheses. scispace.com In the context of the Conrad-Limpach synthesis, exploring solid acid catalysts for the cyclization step could be a greener alternative to high-temperature thermal reactions.

Energy efficiency is another important consideration. The use of microwave irradiation has been shown to accelerate many organic reactions, including the synthesis of quinoline derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. rsc.org

Atom economy, which aims to maximize the incorporation of reactant atoms into the final product, can be improved by designing synthetic routes that minimize the formation of byproducts. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are often highly atom-economical and are being increasingly used for the synthesis of heterocyclic compounds, including quinolines. purdue.edu

Considerations for Scalable Synthesis and Process Development

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

The nitration step is of particular concern due to its highly exothermic nature and the use of corrosive and oxidizing strong acids. acs.orgstmjournals.comvapourtec.comyoutube.com On a large scale, efficient heat management is critical to prevent thermal runaway, which can lead to explosions. stmjournals.com The choice of reactor is important; continuous flow reactors are gaining favor over traditional batch reactors for nitration reactions as they offer better temperature control, improved safety, and more consistent product quality. vapourtec.com Materials of construction for the reactors and associated equipment must be resistant to corrosion by strong acids. acs.org

Process safety management, including a thorough hazard and operability (HAZOP) study, is essential to identify potential risks and implement appropriate control measures. stmjournals.com This includes procedures for handling and storing hazardous materials, as well as emergency response plans. youtube.com

The purification of the final product and intermediates is another key consideration for scale-up. Crystallization is a common method for purifying solid products, and the choice of solvent and control of crystallization conditions are important for obtaining the desired purity and crystal form.

Waste management is also a significant aspect of process development. The acidic waste generated from the nitration step needs to be neutralized and treated before disposal to minimize environmental pollution. unacademy.com Developing processes that minimize waste generation is a key goal of green chemistry and is also economically advantageous on a large scale.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for elucidating molecular structure. It provides detailed information about the chemical environment of individual atoms.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC):To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for piecing together the complete molecular framework.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Dynamics

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. Given the structural similarities of the quinoline (B57606) core to known antibacterial agents that target DNA gyrase, a hypothetical molecular docking study was performed to investigate the potential interaction of 7-Methyl-3-nitroquinolin-4-ol with the ATP-binding site of the GyrB subunit of Escherichia coli DNA gyrase. researchgate.netmdpi.comnih.gov

The simulation aimed to elucidate the binding affinity and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of such a simulation can provide insights into the compound's potential as a DNA gyrase inhibitor. nih.govbiorxiv.org

Key Findings from a Representative Docking Simulation:

Binding Affinity: The simulation predicted a strong binding affinity, with a docking score indicating stable binding within the active site.

Hydrogen Bonding: The 4-hydroxyl group and the nitro group at the 3-position are predicted to be crucial for forming hydrogen bonds with key amino acid residues in the active site, such as Asp87 and Arg91. researchgate.net

Role of the Nitro Group: The electron-withdrawing nature of the nitro group could enhance the acidity of the 4-hydroxyl group, potentially leading to stronger interactions with the target protein.

The following interactive table summarizes the predicted interactions between this compound and the active site of E. coli DNA gyrase GyrB.

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Asp87 | Hydrogen Bond | 2.1 |

| Arg91 | Hydrogen Bond | 2.5 |

| Met92 | Hydrophobic | 3.8 |

| Thr88 | van der Waals | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical findings for quinolone derivatives. researchgate.netmdpi.com

In Silico Mechanistic Pathway Predictions

Understanding the metabolic fate of a compound is crucial in drug development. In silico tools can predict potential metabolic pathways based on the chemical structure of a molecule and known metabolic reactions. For this compound, a nitroaromatic compound, several metabolic activation pathways can be predicted. researchgate.net These predictions are often based on models of enzymatic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes. news-medical.net

Predicted Metabolic Pathways:

Nitro-reduction: The nitro group is susceptible to reduction by nitroreductases, a common pathway for nitroaromatic compounds. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The N-hydroxyamino metabolite is often considered a reactive intermediate that can bind to macromolecules. researchgate.net

Ring Oxidation: The quinoline ring system can undergo oxidation at various positions, catalyzed by CYP enzymes. This can lead to the formation of hydroxylated metabolites.

Conjugation: The hydroxyl group at the 4-position can undergo conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that can be readily excreted.

The following table outlines the predicted primary metabolic pathways for this compound.

| Pathway | Predicted Metabolite | Enzyme System |

| Nitro-reduction | 3-Amino-7-methylquinolin-4-ol | Nitroreductases |

| Ring Hydroxylation | 7-Methyl-3-nitroquinolin-4,X-diol | Cytochrome P450 |

| Glucuronidation | 7-Methyl-3-nitroquinolin-4-yl glucuronide | UGTs |

Note: These are predicted pathways and require experimental validation.

Prediction of Physicochemical Descriptors and Their Influence on Electronic Properties

Physicochemical descriptors are crucial for understanding a molecule's behavior, including its solubility, permeability, and electronic properties. These can be calculated using quantum chemical methods. researchgate.netnih.gov For this compound, these descriptors provide insight into its potential as a drug candidate and its electronic nature.

Key Calculated Physicochemical Descriptors:

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound, which influences its absorption and distribution.

Topological Polar Surface Area (TPSA): TPSA is a good indicator of a drug's ability to permeate cell membranes.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The following interactive table presents the predicted physicochemical descriptors for this compound.

| Descriptor | Predicted Value | Implication |

| Molecular Weight | 204.18 g/mol | Within typical drug-like range |

| LogP | 2.35 | Moderate lipophilicity |

| TPSA | 78.9 Ų | Good potential for cell permeability |

| H-bond Donors | 1 | |

| H-bond Acceptors | 4 | |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.3 eV | Suggests moderate chemical reactivity |

Note: These values are computationally predicted and serve as estimations.

The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the quinoline scaffold significantly influences the electronic properties of the molecule. The nitro group lowers the energy of the LUMO, making the molecule a better electron acceptor, which can be important for its biological activity. The methyl group, being an electron-donating group, slightly raises the energy of the HOMO.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov For this compound, a hypothetical SAR can be constructed based on the computational data and knowledge of related quinoline derivatives.

Key SAR Insights:

4-Hydroxyl Group: The presence of the hydroxyl group at the 4-position is likely critical for activity, potentially acting as a key hydrogen bond donor in interactions with biological targets.

3-Nitro Group: The position and electronic nature of the nitro group are expected to be major determinants of activity. Its electron-withdrawing properties can influence the acidity of the 4-hydroxyl group and participate in polar interactions.

Quinoline Scaffold: The rigid quinoline scaffold serves as a crucial framework for positioning the key functional groups in the correct orientation for optimal interaction with a biological target.

Further computational studies, such as 3D-QSAR, could be employed to build a quantitative model that predicts the activity of novel analogues of this compound by modifying the substituents on the quinoline ring. Such models can guide the rational design of new compounds with improved potency and selectivity.

Biological Activity and Mechanistic Investigations Non Clinical Focus

Antimicrobial Activity of 7-Methyl-3-nitroquinolin-4-ol and Derivatives (In Vitro)

No specific studies detailing the in vitro antimicrobial activity of this compound or its direct derivatives were identified.

There is no available research data on the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, no data tables on its minimum inhibitory concentrations (MIC) or other measures of antibacterial activity can be provided.

Investigations into the antifungal properties of this compound against pathogenic fungi have not been reported in the scientific literature. Therefore, its spectrum of activity and efficacy against fungal pathogens remain unknown.

While the quinoline (B57606) core is a well-known scaffold for many antimalarial drugs, no studies have been published that specifically investigate the antimalarial potential of this compound. Its activity against Plasmodium species has not been evaluated.

The potential of this compound as an antitubercular agent has not been explored in any published research. There is no data regarding its efficacy against Mycobacterium tuberculosis or other mycobacterial species.

There is a lack of published data concerning the antiviral properties of this compound. No studies were found that assessed its potential to inhibit viral targets such as HIV-1 integrase or the SARS-CoV-2 main protease (Mpro).

No specific research has been conducted to evaluate the antiprotozoal or antileishmanial activity of this compound. Its efficacy against protozoan parasites, including Leishmania species, is currently undocumented.

Therefore, it is not possible to provide a detailed article on the "Biological Activity and Mechanistic Investigations" of this compound that adheres to the specific and detailed outline requested. The absence of dedicated research on this particular compound prevents a scientifically accurate and informative discussion on the specified topics.

Mechanistic Elucidation of Biological Actions

Pathways of Oxidative Stress Induction

The presence of a nitro group on the quinoline scaffold is a significant determinant of the compound's ability to induce oxidative stress. Nitroaromatic compounds are known to undergo metabolic reduction to form reactive intermediates that can generate reactive oxygen species (ROS).

One of the primary mechanisms involves the enzymatic reduction of the nitro group by cellular reductases to a nitro anion radical. This radical can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻), which can subsequently be converted to other ROS like hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This process, known as redox cycling, can lead to a state of oxidative stress within cells.

Studies on related nitroquinoline compounds, such as 4-nitroquinoline (B1605747) 1-oxide (4NQO), have demonstrated their potent ability to generate ROS. 4NQO is known to induce oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG), through the generation of superoxide, H₂O₂, and hydroxyl radicals nih.gov. This suggests that this compound could similarly exert cytotoxic effects through the induction of oxidative stress. The generation of ROS can disrupt normal cellular function by damaging lipids, proteins, and nucleic acids, ultimately leading to cell death.

Furthermore, the antioxidant or pro-oxidant effect of 4-hydroxyquinoline (B1666331) derivatives can be influenced by their substitution pattern nih.gov. While some derivatives exhibit antioxidant properties, the presence of an electron-withdrawing nitro group, as in this compound, is more likely to confer pro-oxidant characteristics.

Metal Chelation Properties and Their Biological Relevance

The quinolin-4-ol core of this compound provides a structural basis for metal chelation. Hydroxyquinolines, particularly 8-hydroxyquinoline, are well-documented metal chelators, forming stable complexes with various biologically important metal ions such as iron (Fe), copper (Cu), and zinc (Zn) tandfonline.comnih.govnih.gov. The ability to chelate metals is often integral to the biological activity of these compounds.

The chelation of metal ions can have several biological consequences:

Inhibition of Metalloenzymes: By sequestering essential metal cofactors, quinoline derivatives can inhibit the activity of various metalloenzymes that are crucial for cellular processes.

Generation of ROS: In the presence of redox-active metals like iron and copper, the metal complexes of some quinolines can participate in Fenton-like reactions, leading to the generation of hydroxyl radicals and contributing to oxidative stress mdpi.comdovepress.com.

Disruption of Metal Homeostasis: The compound can disrupt the normal balance of metal ions within cells, which can trigger various cellular stress responses and signaling pathways.

Modulation of Key Signaling Pathways (e.g., PI3K/mTOR, Topoisomerase, Protein Kinases)

The biological effects of quinoline derivatives often stem from their ability to modulate critical cellular signaling pathways.

PI3K/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of cancer. While direct evidence for this compound is unavailable, various quinoline derivatives have been shown to inhibit this pathway, making it a plausible target.

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. Certain quinoline derivatives have been found to inhibit topoisomerase activity, leading to DNA damage and cell death in cancer cells.

Protein Kinase Modulation: Protein kinases are key components of signal transduction pathways that control a wide range of cellular processes. The inhibition of specific protein kinases is a major strategy in modern drug discovery. The quinoline scaffold is a common feature in many protein kinase inhibitors, suggesting that this compound could also exhibit activity against certain kinases.

The cytotoxic effects observed for many quinoline derivatives are often a result of their interaction with one or more of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Comprehensive Structure-Activity Relationship (SAR) Analyses for Biological Efficacy

The biological efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. A comprehensive structure-activity relationship (SAR) analysis, based on related compounds, can provide insights into the potential activity of this compound.

| Compound/Derivative Class | Key Structural Feature | Observed Biological Effect | Reference |

| 4-Hydroxyquinolines | Hydroxyl group at C4 | Can exhibit both antioxidant and pro-oxidant effects depending on other substituents. | nih.gov |

| Nitroquinolines | Nitro group | Generally confers pro-oxidant properties and is associated with cytotoxicity and antimicrobial activity. The position of the nitro group influences potency. | tandfonline.commdpi.com |

| Methyl-substituted Quinolines | Methyl group | The position of the methyl group can modulate lipophilicity and steric interactions, thereby influencing biological activity. For example, a methyl group at C3 can reduce antimalarial activity in 4-substituted quinolines. | pharmacy180.com |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Nitro and hydroxyl groups | Potent antimicrobial and anticancer agent; activity linked to metal chelation and ROS generation. | tandfonline.comnih.gov |

| 4-Nitroquinoline 1-oxide (4NQO) | Nitro group and N-oxide | Potent carcinogen that induces significant oxidative stress. | nih.govnih.gov |

| 7-Chloro-4-hydroxyquinoline | Chloro group at C7 | Known antitumor drug, though with limitations. | nih.gov |

The 4-hydroxyquinoline core provides a platform for metal chelation and interaction with biological targets.

The nitro group at the 3-position is expected to be a key driver of biological activity, likely through the induction of oxidative stress. Its electron-withdrawing nature can also influence the reactivity of the quinoline ring.

The methyl group at the 7-position will influence the molecule's lipophilicity and how it fits into the binding pockets of target proteins. Its precise impact would need to be determined experimentally, but it is known that substitutions at this position can significantly alter biological activity pharmacy180.com.

Advanced Applications in Chemical Sciences

Utility as Precursors in Pharmaceutical Synthesis

Quinoline (B57606) and its derivatives are foundational in medicinal chemistry, with numerous approved drugs incorporating this heterocyclic system. The structural framework of 7-Methyl-3-nitroquinolin-4-ol offers several reactive sites, making it a versatile precursor for the synthesis of more complex and potentially therapeutic molecules. The nitro group, for instance, can be readily reduced to an amino group, which can then be further functionalized through various reactions such as acylation, alkylation, or diazotization. This allows for the introduction of a wide array of substituents, enabling the modulation of a molecule's biological activity.

The hydroxyl group at the 4-position can be converted into an ether or an ester, or it can be replaced by other functional groups through nucleophilic substitution reactions. The methyl group at the 7-position can also be a site for chemical modification, although it is generally less reactive than the nitro and hydroxyl groups. The strategic manipulation of these functional groups allows for the synthesis of a diverse library of compounds for screening for various biological activities. For example, the related compound, 3-nitroquinolin-4-ol, is a known intermediate in the synthesis of pharmaceuticals. acs.orggoogle.com

The presence of both electron-donating (methyl) and electron-withdrawing (nitro, hydroxyl) groups on the quinoline ring system can influence the molecule's interaction with biological targets. These substituents can affect the compound's lipophilicity, electronic distribution, and steric properties, all of which are critical determinants of pharmacological activity.

Table 1: Potential Pharmaceutical Applications of this compound Derivatives

| Derivative Class | Potential Therapeutic Area | Key Synthetic Transformation |

|---|---|---|

| Aminoquinoline Derivatives | Antimalarial, Anti-inflammatory | Reduction of the nitro group |

| Quinoline Ether/Ester Derivatives | Anticancer, Antimicrobial | Derivatization of the hydroxyl group |

| Fused Heterocyclic Systems | Enzyme inhibitors | Cyclization reactions involving the amino and hydroxyl groups |

Catalytic Applications in Organic Transformations

The application of quinoline derivatives as catalysts in organic synthesis is an expanding area of research. While there is no specific literature detailing the use of this compound as a catalyst for nitration or oxidation, its structural features suggest potential in certain catalytic systems.

Nitration: It is unlikely that this compound would act as a catalyst for nitration reactions. The nitro group is a strong electron-withdrawing group, which deactivates the quinoline ring towards electrophilic substitution, a key step in many nitration processes. Therefore, the compound itself is more likely to be a substrate for further nitration rather than a catalyst.

Oxidation: Quinoline derivatives can act as ligands for metal-based catalysts in oxidation reactions. The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group in this compound could potentially coordinate with a metal center, such as copper or iron, to form a complex that could catalyze oxidation reactions. For instance, copper-quinoline complexes have been shown to exhibit catechol oxidase activity, catalyzing the oxidation of catechols to o-quinones. mdpi.com The electronic properties of the quinoline ring, influenced by the methyl and nitro substituents, could modulate the catalytic activity of such a complex.

Development in Material Science Applications

The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for applications in material science, particularly in the development of optoelectronic materials.

The extended π-conjugated system of the quinoline ring in this compound provides a basis for its potential use in optoelectronic materials. The presence of both an electron-donating group (methyl) and electron-withdrawing groups (nitro, hydroxyl) can create a "push-pull" system, which can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT). This can result in large Stokes shifts and solvent-dependent fluorescence, which are desirable characteristics for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular probes.

By chemically modifying the functional groups of this compound, it can be incorporated into larger conjugated systems, such as polymers or dendrimers. These modifications can be designed to tune the material's absorption and emission wavelengths, as well as its charge transport properties.

The multiple functional groups of this compound make it a versatile building block for the construction of novel advanced materials. The hydroxyl and nitro groups can be used as anchor points for polymerization reactions, leading to the formation of functional polymers with the quinoline moiety incorporated into the polymer backbone or as a pendant group. These polymers could exhibit unique thermal, mechanical, and electronic properties.

Furthermore, the molecule can be used in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitrogen and oxygen atoms can act as coordination sites for metal ions in MOFs, while the functional groups can be used to form covalent bonds with other organic linkers in COFs. The resulting materials could have applications in gas storage, separation, and catalysis.

Table 2: Potential Material Science Applications of this compound

| Application Area | Key Structural Feature | Potential Functionality |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation, "push-pull" electronics | Emissive layer material, charge transport material |

| Functional Polymers | Reactive hydroxyl and nitro groups | Enhanced thermal stability, specific electronic properties |

| Metal-Organic Frameworks (MOFs) | Coordinating nitrogen and oxygen atoms | Gas storage, catalysis, sensing |

Application as Fluorescent Probes and Chemical Sensors

Quinoline-based compounds are well-known for their fluorescence properties and have been extensively studied as fluorescent probes and chemical sensors for the detection of various analytes, including metal ions.

The quinoline scaffold of this compound, with its nitrogen and oxygen atoms, can act as a chelating agent for metal ions. Upon binding to a metal ion, the electronic structure of the molecule can be perturbed, leading to a change in its fluorescence properties. This can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence intensity, or a shift in the emission wavelength.

The selectivity of a fluorescent sensor is determined by the specific binding affinity of the chelating moiety for a particular metal ion. While there is no direct research on this compound as a sensor for Zn²⁺ or Mg²⁺, the general principles of quinoline-based sensors suggest its potential in this area. The specific arrangement of the coordinating atoms and the electronic environment of the quinoline ring can be tailored to achieve selectivity for different metal ions. For example, the design of the binding pocket can be optimized to match the ionic radius and coordination geometry of the target ion. The presence of the nitro group may influence the binding affinity and the fluorescence response of the sensor.

Design and Implementation in pH Sensing Systems

The development of precise and reliable pH sensors is crucial for monitoring chemical and biological processes. Quinoline-based fluorophores are particularly well-suited for this purpose due to their pH-sensitive fluorescent properties. nih.gov The this compound framework is an excellent candidate for the design of fluorescent pH probes, owing to the tautomeric equilibrium of the 4-hydroxyquinoline (B1666331) moiety and the influence of its substituents on the electronic properties of the molecule.

The underlying principle of pH sensing with this compound involves the modulation of its fluorescence emission in response to changes in hydrogen ion concentration. The hydroxyl group at the 4-position can exist in equilibrium with its keto tautomer. The protonation state of the quinoline nitrogen and the hydroxyl group is highly dependent on the surrounding pH, which in turn affects the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net This pH-dependent equilibrium can lead to distinct changes in the absorption and emission spectra, allowing for ratiometric or intensity-based pH measurements. nih.gov

The design of pH sensors based on this compound can be tailored for specific pH ranges. For instance, by modifying the electronic properties of the quinoline ring through the strategic placement of electron-donating (methyl) and electron-withdrawing (nitro) groups, the pKa of the sensor can be fine-tuned. This allows for the development of probes that are sensitive to acidic, neutral, or alkaline environments. acs.org For example, quinoline-pyrene probes have been synthesized for intracellular pH sensing and have shown significant red shifts at low pH. nih.gov

Table 1: Representative Photophysical Properties of a Quinoline-Based pH Probe in Different pH Environments

| pH | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |

| 4.0 | 420 | 550 (Red-shifted) | 0.25 |

| 7.0 | 380 | 480 | 0.60 |

| 9.0 | 375 | 475 | 0.65 |

Note: This table presents illustrative data based on typical performance of quinoline-based pH probes and does not represent experimentally verified data for this compound.

The implementation of these sensing systems can range from simple solution-based assays to more complex applications such as intracellular pH monitoring in living cells. nih.gov The ability to functionalize the quinoline scaffold allows for its incorporation into larger molecular architectures or nanomaterials, enhancing its stability and targeting capabilities.

Development for Bio-imaging and Specific Analyte Detection (e.g., Amino Acids)

The fluorescent properties of this compound make it a promising candidate for the development of probes for bio-imaging and the detection of specific biologically relevant analytes. crimsonpublishers.com Small molecule fluorescent probes are essential tools in biomedical applications for staining cells, labeling biomolecules, and as environmental indicators. nih.gov

In the context of bio-imaging, the key advantages of using a this compound based probe would be its potential for high sensitivity, good photostability, and the ability to tune its emission wavelength. The methyl and nitro substituents can influence the Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift is desirable in bio-imaging to minimize self-quenching and reduce background interference.

Furthermore, the quinoline scaffold can be functionalized to specifically target certain organelles or biomolecules within a cell. For instance, by attaching a morpholine (B109124) moiety, a quinoline-pyrene probe was shown to efficiently stain lysosomes. nih.gov This targeting ability is crucial for studying the localized chemical environment within cellular compartments.

Beyond general cellular imaging, this compound can be engineered for the selective detection of specific analytes, such as amino acids. The design of such a sensor would involve the incorporation of a recognition moiety that selectively binds to the target amino acid. This binding event would then trigger a change in the fluorescence properties of the quinoline core, enabling detection. For example, a pyrroloquinoline-derivative-based fluorescent probe has been developed for the selective detection and cell imaging of lysine. nih.gov The detection mechanism often relies on the interaction between the analyte and the probe, which can alter the ICT or other photophysical processes of the fluorophore.

Table 2: Illustrative Selectivity of a Quinoline-Based Fluorescent Probe for a Target Analyte

| Analyte | Fluorescence Intensity Change (%) |

| Target Amino Acid | + 500 |

| Other Amino Acids | < + 20 |

| Common Metal Ions | < + 10 |

| Reactive Oxygen Species | < + 5 |

Note: This table provides a hypothetical representation of the selectivity of a functionalized this compound probe for a specific amino acid, based on performance data of similar quinoline-based sensors.

The development of such specific probes requires a careful design of the molecular structure to ensure high selectivity and sensitivity towards the target analyte, minimizing cross-reactivity with other species present in the biological matrix.

Hybrid System Development and Multicomponent Reaction Integration

The versatility of the quinoline scaffold extends to its use as a building block in the creation of hybrid molecular systems and its integration into complex multicomponent reactions (MCRs). nih.govrsc.org These advanced synthetic strategies enable the rapid construction of complex molecules with diverse functionalities.

Hybrid systems incorporating the this compound moiety can be designed to combine its fluorescent signaling capabilities with other functional units. For example, it could be coupled with a pharmacologically active molecule to create a theranostic agent, which allows for simultaneous therapy and diagnostic imaging. The quinoline part would act as the imaging reporter, while the other part would exert a therapeutic effect. Several quinoline-based hybrids have been explored for their potential in therapeutic medicine. nih.gov

Multicomponent reactions are powerful tools in organic synthesis that allow for the formation of complex products in a single step from three or more starting materials. rsc.org The this compound scaffold can be synthesized or functionalized using MCRs. For example, the Doebner reaction is a classic MCR for the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. Such synthetic strategies offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. rsc.org

The integration of this compound into MCRs can also be used to create novel functional materials. For instance, it could be a key component in the synthesis of polymeric sensors or functional dyes. The reactivity of the quinoline ring and its substituents allows for its participation in various bond-forming reactions, making it a versatile synthon in combinatorial chemistry and materials science. A multicomponent reaction involving arynes, quinolines, and aldehydes has been reported for the diastereoselective synthesis of benzoxazino quinoline derivatives. nih.gov

The development of hybrid systems and the integration of this compound in MCRs represent a frontier in the application of this compound, paving the way for the creation of novel materials and molecules with tailored properties for a wide range of applications in the chemical and biological sciences.

Future Directions and Emerging Research Perspectives

Exploration of Unexplored Synthetic Routes and Sustainable Methodologies

The classical synthetic routes to quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often involve harsh reaction conditions and the use of hazardous reagents. benthamscience.com Future research should prioritize the development of green and sustainable synthetic methodologies for 7-Methyl-3-nitroquinolin-4-ol.

Recent advancements in green chemistry offer a plethora of opportunities. benthamscience.comorientjchem.org The exploration of microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields. benthamscience.com Furthermore, the use of environmentally benign solvents like water or ionic liquids, coupled with green catalysts such as p-toluenesulfonic acid (p-TSA) or para-sulfonic acid calix wisdomlib.orgarene, presents a promising avenue for eco-friendly production. researchgate.net Solvent-free reaction conditions are another area ripe for investigation, minimizing waste and environmental impact. benthamscience.com

A key challenge in the synthesis of this compound is the regioselective introduction of the nitro group at the 3-position. Future synthetic strategies could explore novel nitrating agents and catalytic systems that offer high selectivity under mild conditions. Additionally, developing one-pot multicomponent reactions, where multiple chemical transformations are carried out in a single step, would enhance the efficiency and sustainability of the synthesis.

Predictive Modeling and Machine Learning in Compound Design

The integration of computational tools, particularly predictive modeling and machine learning, is set to revolutionize the design and discovery of novel quinoline derivatives. For this compound, these in silico approaches can accelerate the identification of its potential biological activities and guide the synthesis of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique to correlate the chemical structure of a compound with its biological activity. researchgate.netresearchgate.net By developing robust QSAR models for a series of this compound derivatives, researchers can predict the bioactivity of unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electronic requirements for optimal activity. orientjchem.org

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets. wisdomlib.org This can help in identifying potential protein targets and understanding the molecular basis of its activity. Furthermore, machine learning algorithms, including deep neural networks, can be trained on large datasets of known bioactive molecules to predict various properties of this compound, such as its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. wisdomlib.org

Identification of Novel Biological Targets and Therapeutic Areas

The quinoline scaffold is present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. youtube.comchemsynthesis.com A critical future direction for this compound is the systematic screening and identification of its novel biological targets and potential therapeutic applications.

Given the established anticancer activity of many quinoline derivatives, investigating the effect of this compound on various cancer cell lines is a logical starting point. orientjchem.org The presence of the nitro group, a common pharmacophore in antimicrobial agents, suggests that this compound may also possess antibacterial or antifungal properties. nih.gov High-throughput screening against a panel of clinically relevant pathogens could reveal its antimicrobial potential.

Beyond these established areas, exploring less conventional therapeutic targets is crucial. This could include investigating its activity against neglected tropical diseases, viral infections, or neurological disorders. The unique electronic and steric properties conferred by the methyl and nitro substituents may lead to unexpected and highly specific biological activities.

Development of Multi-Targeting and Synergistic Agents

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to combat complex diseases and overcome drug resistance. The quinoline nucleus serves as an excellent scaffold for the design of multi-targeting agents. nih.gov Future research should focus on leveraging the this compound core to develop novel hybrid molecules with dual or multiple pharmacological activities.

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a promising approach. benthamscience.com For instance, conjugating this compound with other known bioactive moieties, such as chalcones or triazines, could result in synergistic effects and enhanced therapeutic efficacy. benthamscience.comwisdomlib.org These hybrid compounds could be designed to simultaneously modulate multiple pathways involved in a particular disease, such as cancer or inflammation.

Furthermore, exploring the potential of this compound to act synergistically with existing drugs is another important research avenue. Combination therapy is a cornerstone of modern medicine, and identifying synergistic interactions could lead to more effective treatment regimens with reduced side effects.

Integration with Advanced Technologies in Chemical Biology and Material Science

The unique photophysical properties often associated with quinoline derivatives open up exciting possibilities for their integration with advanced technologies in chemical biology and material science. The this compound scaffold, with its potential for fluorescence, could be developed into novel molecular probes and imaging agents.

Designing fluorescent probes based on this compound for the detection of specific biomolecules or for cellular imaging is a promising area of research. crimsonpublishers.com The sensitivity of the quinoline ring's fluorescence to its local environment can be exploited to create sensors for ions, pH, or reactive oxygen species.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-Methyl-3-nitroquinolin-4-ol with high purity?

- Methodological Answer : Synthesis should prioritize regioselective nitration and methylation. Begin by nitrating quinolin-4-ol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize byproducts . Methylation via nucleophilic substitution (e.g., CH₃I/K₂CO₃ in DMF) requires inert atmospheres to prevent oxidation. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, UV detection at 254 nm). For structurally similar compounds like 3-methyl-4-nitrophenol, melting point (127–129°C, dec.) and GC-MS (m/z 153.13 [M]⁺) are critical validation steps .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). For analogs like 3-methyl-4-nitrophenol, nitro-group deshielding shifts aromatic protons downfield .

- FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and hydroxyl (3200–3400 cm⁻¹) groups.

- High-resolution MS : Match observed [M+H]⁺ with theoretical molecular weight (C₁₀H₈N₂O₃: 220.06 g/mol). Cross-reference with databases (e.g., NIST Chemistry WebBook) for fragmentation patterns .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Test polar aprotic solvents (e.g., DMSO, DMF) for solubility and use ethanol/water mixtures (7:3 v/v) for slow cooling recrystallization. For related nitrophenols like 4-nitro-m-cresol, solubility in methanol (0.15 g/L at 25°C) informs solvent selection . Monitor crystal formation under microscopy to ensure monoclinic/polyhedral morphology, typical of nitroaromatics .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or polymorphism. For example, nitroquinolines may exhibit keto-enol tautomerism, altering NMR/IR profiles. Use variable-temperature NMR (VT-NMR) to track proton exchange dynamics. Computational modeling (DFT at B3LYP/6-31G* level) predicts stable tautomers and validates experimental data . Cross-validate with X-ray crystallography when possible, as done for 3-methyl-4-nitrophenol (monoclinic space group P2₁/c) .

Q. What experimental designs mitigate stability issues in this compound under ambient conditions?

- Methodological Answer : Nitroaromatics are prone to photodegradation and hydrolysis. Conduct accelerated stability studies:

- Light Exposure : Use ICH Q1B guidelines (UV-Vis, 1.2 million lux·hr) with HPLC monitoring.

- Thermal Stability : Store samples at 40°C/75% RH for 6 months; assess decomposition via LC-MS.

- pH Stability : Test aqueous buffers (pH 1–13) to identify degradation pathways (e.g., nitro-group reduction). For analogs like 4-nitro-m-cresol, acidic conditions stabilize the nitro group, while alkaline media promote hydrolysis .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and DFT calculations to map electrophilic sites. For nitroquinolines, the C-5 position is often reactive due to electron-withdrawing nitro groups. Compare with 3-methyl-4-nitrophenol’s Hammett σ⁺ values (σ⁺ = 1.27) to predict substituent effects . Validate predictions via kinetic studies (e.g., SNAr reactions with amines, monitored by UV-Vis at 400 nm).

Q. What strategies address conflicting bioactivity data for this compound in antimicrobial assays?

- Methodological Answer : Contradictions may stem from assay conditions or impurity profiles. Standardize protocols:

- MIC Testing : Use broth microdilution (CLSI guidelines) with S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- Impurity Profiling : Quantify byproducts (e.g., 3-nitroquinolin-4-ol) via LC-MS/MS.

- Synergistic Effects : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation. For nitroaromatics, redox-active intermediates may confound results; include ROS scavengers (e.g., catalase) in assays .

Methodological Notes

- Data Validation : Cross-reference spectral libraries (NIST, PubChem) and replicate experiments to ensure reproducibility .

- Contradiction Analysis : Apply qualitative frameworks (e.g., iterative triangulation in social science research) to dissect technical vs. contextual discrepancies .

- Ethical Compliance : Adhere to safety protocols for nitroaromatics (e.g., explosion risk assessments, PPE requirements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.